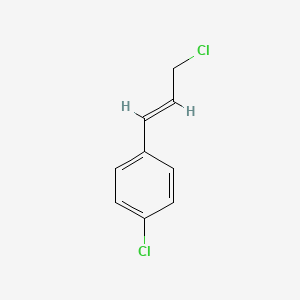

1-Chloro-4-(3-chloro-propenyl)-benzene

CAS No.:

Cat. No.: VC13593354

Molecular Formula: C9H8Cl2

Molecular Weight: 187.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8Cl2 |

|---|---|

| Molecular Weight | 187.06 g/mol |

| IUPAC Name | 1-chloro-4-[(E)-3-chloroprop-1-enyl]benzene |

| Standard InChI | InChI=1S/C9H8Cl2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6H,7H2/b2-1+ |

| Standard InChI Key | CLZRDHUBODXICN-OWOJBTEDSA-N |

| Isomeric SMILES | C1=CC(=CC=C1/C=C/CCl)Cl |

| SMILES | C1=CC(=CC=C1C=CCCl)Cl |

| Canonical SMILES | C1=CC(=CC=C1C=CCCl)Cl |

Introduction

Chemical Structure and Molecular Characteristics

Structural Elucidation

The IUPAC name for this compound is 1-chloro-4-[(E)-3-chloroprop-1-en-1-yl]benzene, reflecting its stereospecific configuration. The benzene core is substituted at the para position with a chlorine atom and a 3-chloro-propenyl group, which adopts an E (trans) geometry around the double bond . The SMILES notation C1=CC(=CC=C1/C=C/CCl)Cl and InChIKey CLZRDHUBODXICN-OWOJBTEDSA-N provide unambiguous representations of its structure .

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₈Cl₂ | |

| Molecular Weight | 187.06 g/mol | |

| CAS Registry Number | 103979-29-9 | |

| Synonymous Names | SCHEMBL73285, AKOS015909871 |

The compound’s planar geometry and electron-withdrawing chlorine substituents influence its electronic distribution, rendering it reactive in electrophilic aromatic substitution (EAS) and elimination reactions.

Spectroscopic Identification

Characterization relies on advanced analytical techniques:

-

Nuclear Magnetic Resonance (NMR): Proton NMR reveals distinct signals for the aromatic protons (δ 7.2–7.4 ppm), vinyl protons (δ 6.2–6.8 ppm), and chlorine-adjacent methylene groups (δ 3.5–4.0 ppm).

-

Infrared (IR) Spectroscopy: Stretching vibrations for C=C (1640 cm⁻¹) and C-Cl (750 cm⁻¹) bonds are diagnostic.

-

Mass Spectrometry (MS): The molecular ion peak at m/z 187.06 corresponds to the molecular weight, with fragmentation patterns indicating loss of Cl⁻ and C₃H₃Cl .

Publicly available spectra on platforms like SpectraBase further aid in structural verification .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-chloro-4-(3-chloro-propenyl)-benzene typically involves Friedel-Crafts acylation followed by reduction and halogenation. A proposed pathway includes:

-

Friedel-Crafts Acylation: Benzene reacts with propionyl chloride (CH₃CH₂COCl) in the presence of AlCl₃ to form 4-chloropropiophenone .

-

Reduction: The ketone group is reduced to an alkene using agents like Sn/HCl, though this step requires optimization to avoid over-reduction .

-

Chlorination: The propenyl side chain is chlorinated via radical or electrophilic mechanisms to yield the final product.

Challenges include regioselectivity during chlorination and stereochemical control to favor the E isomer. Alternative methods, such as Suzuki-Miyaura coupling, have been explored but remain underdeveloped for this compound .

Industrial Production

Physicochemical Properties

Thermal Stability

The compound decomposes at temperatures above 250°C, releasing hydrogen chloride (HCl) and forming polycyclic aromatic hydrocarbons as byproducts. Differential scanning calorimetry (DSC) data indicate an exothermic decomposition peak at 265°C, necessitating careful handling during high-temperature applications.

Solubility and Reactivity

-

Solubility: Poorly soluble in water (<0.1 g/L at 25°C) but miscible with organic solvents like dichloromethane and toluene .

-

Reactivity: The electron-deficient benzene ring undergoes nitration and sulfonation at the meta position, while the propenyl group participates in Diels-Alder and halogenation reactions.

Applications and Industrial Relevance

Intermediate in Organic Synthesis

The compound serves as a precursor in synthesizing agrochemicals, pharmaceuticals, and liquid crystals. For example:

-

Agrochemicals: Derivatives exhibit herbicidal activity by inhibiting acetolactate synthase (ALS) .

-

Pharmaceuticals: Functionalization of the propenyl group yields analogs with anti-inflammatory properties.

| Industry | Use Case | Reference |

|---|---|---|

| Agriculture | Herbicide synthesis | |

| Pharmaceuticals | Anti-inflammatory drug intermediates | |

| Materials Science | Liquid crystal displays (LCDs) |

Limitations and Challenges

Industrial adoption is constrained by limited toxicity data and environmental concerns. The compound’s persistence in soil and potential bioaccumulation necessitate further ecotoxicological studies.

Environmental Impact

Degradation Pathways

Photodegradation under UV light produces chlorinated byproducts, including dichlorobenzoic acids, which persist in aquatic systems. Microbial degradation in soil is slow, with a half-life exceeding 60 days under aerobic conditions .

Future Research Directions

-

Toxicity Profiling: Comprehensive in vitro and in vivo studies to assess carcinogenic and endocrine-disrupting effects.

-

Green Synthesis: Developing catalytic methods to minimize waste and energy consumption.

-

Environmental Monitoring: Tracking bioaccumulation in ecosystems near manufacturing sites.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume